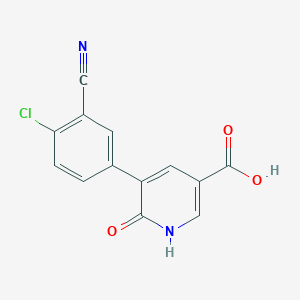
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid (5-CN-2-MNA) is an important synthetic compound used in a variety of scientific applications. It is a versatile molecule that has been used to study the structure and function of enzymes, hormones, and other biological molecules. 5-CN-2-MNA has also been used in drug development and drug delivery applications. We will also discuss future directions for research and development of this compound.
Applications De Recherche Scientifique
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, hormones, and other biological molecules. It has also been used to study the activity of drug targets and to develop new drugs. 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% has also been used in drug delivery applications. It has been used to deliver drugs to specific cellular targets and to increase the efficiency of drug delivery.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosine kinases, and as an agonist of certain receptor proteins. The compound has also been shown to interact with certain G-protein coupled receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases. It has also been shown to increase the activity of certain receptor proteins. In addition, 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% has been shown to interact with certain G-protein coupled receptors, which may be involved in its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. Furthermore, the compound is stable in aqueous solution and has a wide range of applications. However, there are some limitations to using 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. The compound is not soluble in organic solvents and its mechanism of action is not yet fully understood.
Orientations Futures
In the future, 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% could be used to develop new drugs and drug delivery systems. It could also be used to study the structure and function of enzymes, hormones, and other biological molecules. Additionally, the compound could be used to study the activity of drug targets and to develop new drug targets. Finally, 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% could be used to develop new methods for drug delivery and to improve the efficiency of drug delivery.
Méthodes De Synthèse
5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-chloro-3-cyanophenol with 2-methoxynicotinic acid. This reaction produces the desired product in high yield. The reaction is typically carried out in aqueous solution at a pH of 8-9 and at a temperature of 25-35°C. Other methods for the synthesis of 5-(4-Chloro-3-cyanophenyl)-2-methoxynicotinic acid, 95% include the reaction of 4-chloro-3-cyanophenol with 2-methoxy-3-cyanobenzamide and the reaction of 4-chloro-3-cyanophenol with 2-methoxy-3-cyanobenzaldehyde.
Propriétés
IUPAC Name |
5-(4-chloro-3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-13-11(14(18)19)5-10(7-17-13)8-2-3-12(15)9(4-8)6-16/h2-5,7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCRCUUYRXXGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)Cl)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687817 |
Source


|
| Record name | 5-(4-Chloro-3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-26-2 |
Source


|
| Record name | 5-(4-Chloro-3-cyanophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














